molecular formula C18H16N2 B3394729 3,6-Diphenyl-1,2-benzenediamine CAS No. 765275-26-1

3,6-Diphenyl-1,2-benzenediamine

Cat. No.: B3394729
CAS No.: 765275-26-1
M. Wt: 260.3 g/mol
InChI Key: JWQHKPUNDCTPAM-UHFFFAOYSA-N
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Description

3,6-Diphenyl-1,2-benzenediamine is an organic compound with the molecular formula C18H16N2 It is a derivative of 1,2-benzenediamine, where two phenyl groups are attached to the 3rd and 6th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-1,2-benzenediamine typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-fluoronitrobenzene with a commercial diamine, followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, or arylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-1,2-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic aromatic substitution typically involves the use of bases like sodium hydroxide or potassium carbonate.

Major Products

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-1,2-benzenediamine involves its interaction with various molecular targets. For example, its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals. The compound can also interact with enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diphenyl-1,2-benzenediamine is unique due to the presence of two phenyl groups, which significantly alter its chemical properties and reactivity compared to its parent compound and other derivatives.

Properties

IUPAC Name

3,6-diphenylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2/c19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20)14-9-5-2-6-10-14/h1-12H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQHKPUNDCTPAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)C3=CC=CC=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90627245
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-2~2~,2~3~-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765275-26-1
Record name [1~1~,2~1~:2~4~,3~1~-Terphenyl]-2~2~,2~3~-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90627245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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